

# The Endocrine-Disrupting Effects of Carbaryl: A Technical Guide

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## Compound of Interest

Compound Name: Carbaryl

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## Abstract

**Carbaryl**, a widely utilized carbamate insecticide, has been the subject of extensive research regarding its potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of **Carbaryl**'s effects on key endocrine pathways. It synthesizes quantitative data from various studies, details the experimental protocols used to elicit these findings, and visualizes the intricate signaling cascades affected by this compound. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals and their toxicological implications.

## Introduction

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes, including metabolism, growth and development, tissue function, sexual function, reproduction, sleep, and mood. Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of this system, leading to adverse health effects. **Carbaryl** (1-naphthyl-N-methylcarbamate) has been identified as a compound of concern due to its potential to interact with and disrupt various components of the endocrine system. This guide will delve into the specific effects of **Carbaryl** on the hypothalamic-pituitary-gonadal (HPG) axis, the hypothalamic-pituitary-adrenal (HPA) axis, and steroidogenesis, supported by quantitative data and detailed experimental methodologies.

## Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

**Carbaryl** has been shown to significantly impact the HPG axis, leading to alterations in reproductive hormone levels and testicular function in males.

### Quantitative Data: Effects on Male Reproductive Hormones and Testicular Parameters

The following table summarizes the quantitative effects of **Carbaryl** on key reproductive parameters in male rats, as reported in a study by Fattahy et al.[\[1\]](#).

Parameter	Control Group (Mean $\pm$ SD)	Carbaryl (10 mg/kg) (Mean $\pm$ SD)	Carbaryl (30 mg/kg) (Mean $\pm$ SD)	p-value
Testosterone (ng/mL)	3.1 $\pm$ 0.2	1.8 $\pm$ 0.15	1.1 $\pm$ 0.1	<0.001
Luteinizing Hormone (LH) (mIU/mL)	0.8 $\pm$ 0.05	1.2 $\pm$ 0.1	1.5 $\pm$ 0.12	<0.05
Follicle- Stimulating Hormone (FSH) (mIU/mL)	1.9 $\pm$ 0.1	2.5 $\pm$ 0.2	2.9 $\pm$ 0.25	<0.05
Testes Weight (g)	1.5 $\pm$ 0.1	1.2 $\pm$ 0.08	1.0 $\pm$ 0.07	=0.042
Seminiferous Tubule Diameter ( $\mu$ m)	250 $\pm$ 10	200 $\pm$ 8	180 $\pm$ 7	<0.001
Number of Leydig Cells	45 $\pm$ 3	30 $\pm$ 2	22 $\pm$ 2	<0.001
Number of Spermatogenic Cells	High	Significantly Decreased	Significantly Decreased	<0.001

## Experimental Protocol: Evaluation of Carbaryl's Effects on the Pituitary-Gonad Axis in Male Rats

Objective: To assess the impact of **Carbaryl** on the pituitary-gonad axis in adult male Wistar rats.[1]

Animal Model: 60 adult male Wistar rats were divided into four groups: a control group, a sham group (receiving olive oil), and two experimental groups receiving 10 mg/kg and 30 mg/kg of **Carbaryl**, respectively.[1]

Dosing Regimen: **Carbaryl** was administered via intraperitoneal injection. The sham group received intraperitoneal injections of olive oil. The treatment was carried out for 35 days.[\[1\]](#)

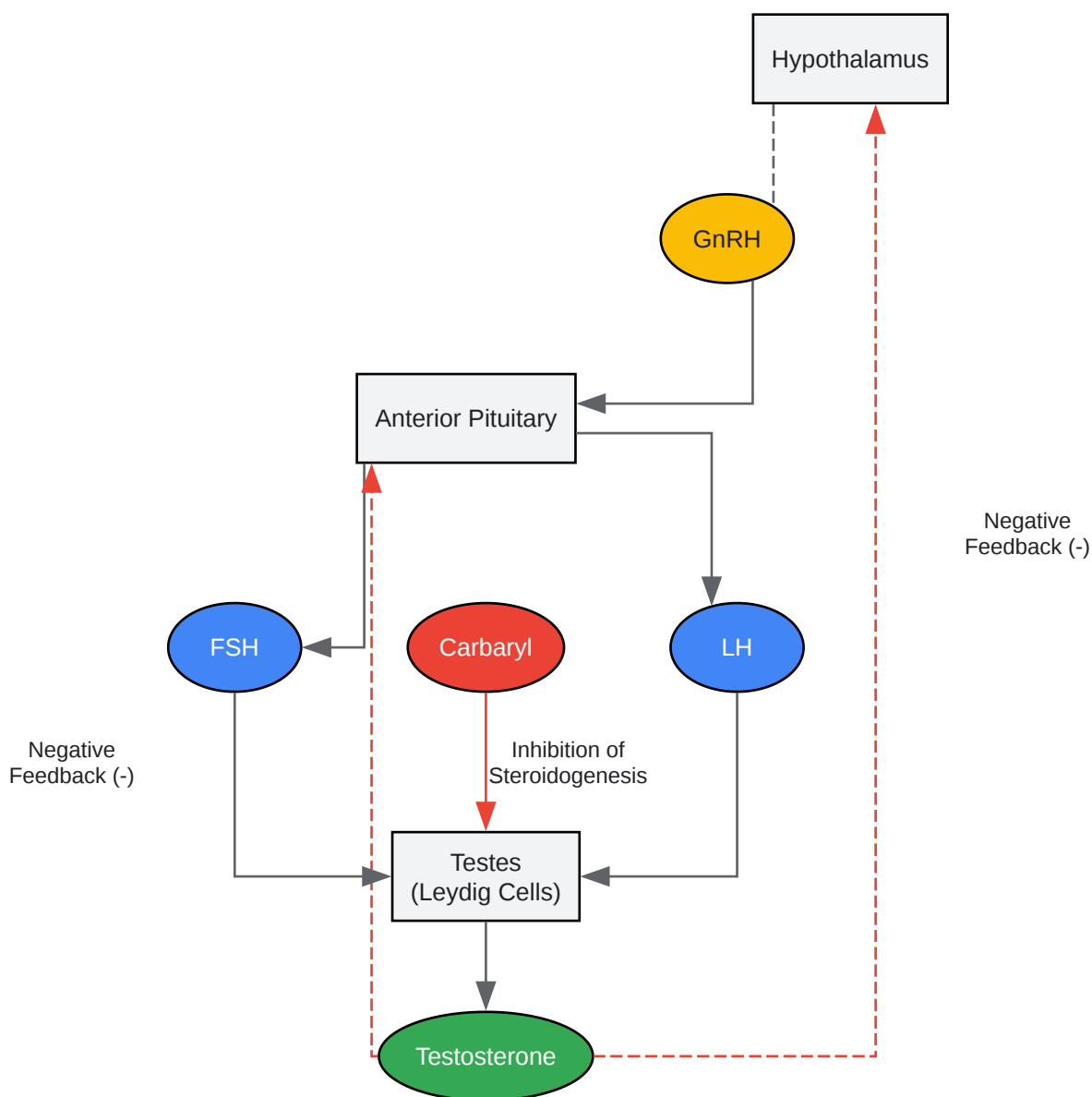
Sample Collection and Analysis:

- Blood Sampling: At the end of the treatment period, blood samples were collected and centrifuged at 3000 rpm for 15 minutes to separate the serum.[\[1\]](#)
- Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using a radioimmunoassay (RIA) kit.[\[1\]](#)
- Histopathology: Testicular tissue was collected, fixed, and processed for histological examination to assess changes in spermatogenic and Leydig cells, as well as the diameter of seminiferous tubules.[\[1\]](#)

Statistical Analysis: Data were analyzed using one-way ANOVA and t-tests, with a p-value of <0.05 considered statistically significant.[\[1\]](#)

## Signaling Pathway: Carbaryl's Disruption of the HPG Axis

The observed decrease in testosterone coupled with an increase in LH and FSH suggests that **Carbaryl** may primarily target the testes, leading to a compensatory response from the pituitary gland. This disruption of the negative feedback loop is a hallmark of primary hypogonadism.



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**Carbaryl's** inhibitory effect on testicular steroidogenesis.

## Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

**Carbaryl** exposure has been linked to the activation of the HPA axis, resulting in elevated levels of stress hormones.

## Quantitative Data: Effects on Corticosterone Levels

A study by Ray and Poddar demonstrated a significant increase in plasma and adrenal corticosterone levels in rats following a single oral dose of **Carbaryl**.<sup>[2]</sup> While the exact quantitative values were not provided in the abstract, the study clearly indicates a "significant rise". Further research has corroborated that stressors, including chemical exposures, can lead to elevated corticosterone levels. For instance, in a separate study on stress in rats, plasma corticosterone levels in a control group were approximately  $232.6 \pm 78.7$  ng/mL, while a stressed group exhibited levels of  $470.2 \pm 113.2$  ng/mL.<sup>[3]</sup>

## Experimental Protocol: Assessment of Carbaryl-Induced Corticosterone Elevation

**Objective:** To investigate the effect of a single dose of **Carbaryl** on adrenal and plasma corticosterone levels in rats.<sup>[2]</sup>

**Animal Model:** Male rats were used in this study.<sup>[2]</sup>

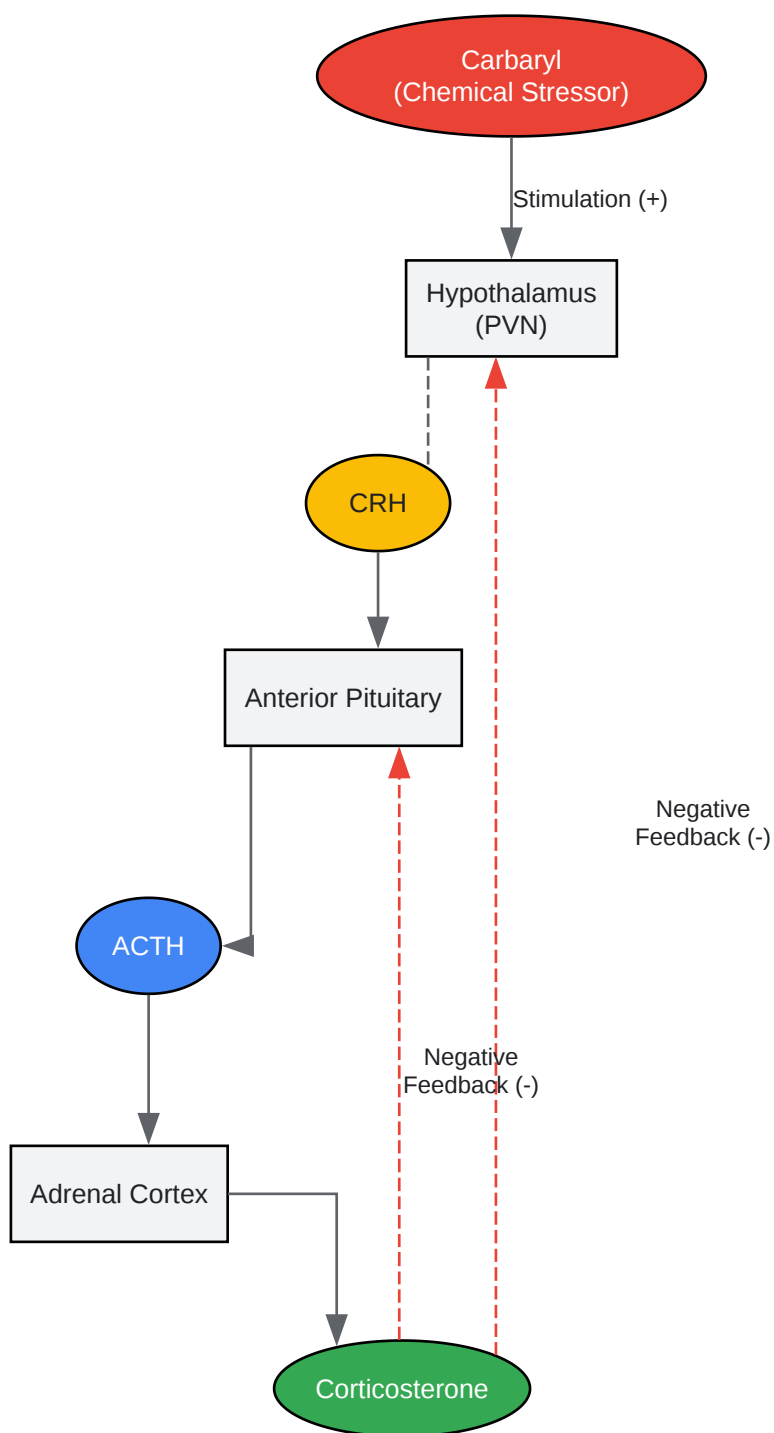
**Dosing Regimen:** A single oral dose of 200 mg/kg of **Carbaryl** was administered.<sup>[2]</sup>

**Sample Collection and Analysis:**

- **Tissue and Plasma Collection:** Adrenal glands and plasma were collected for corticosterone measurement.
- **Corticosterone Measurement:** Corticosterone levels were determined, likely using a fluorometric or radioimmunoassay method, which are standard for such analyses.

## Signaling Pathway: Carbaryl's Impact on the HPA Axis

The elevation in corticosterone suggests that **Carbaryl** acts as a chemical stressor, activating the HPA axis. This activation likely begins with signaling to the hypothalamus, leading to a cascade of hormonal releases culminating in corticosterone production by the adrenal cortex.



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**Carbaryl** as a stressor activating the HPA axis.

## Disruption of Steroidogenesis

**Carbaryl** directly interferes with the process of steroid hormone synthesis, particularly progesterone production, by targeting key molecular components within the steroidogenic pathway.

## Quantitative Data: Inhibition of Progesterone Biosynthesis

In a study using primary human granulosa-lutein cells (hGLCs), **Carbaryl** was found to inhibit both basal and FSH-induced progesterone production in a dose-dependent manner.[\[4\]](#)

Carbaryl Concentration (μM)	Basal Progesterone Production (% of Control)	FSH-Induced Progesterone Production (% of Control)
1	~90%	~85%
5	~75%	~70%
25	~50%	~45%
125	~20%	~15%

## Experimental Protocol: In Vitro Assessment of Carbaryl's Effect on Progesterone Synthesis

**Objective:** To investigate the effects of **Carbaryl** on steroidogenesis in primary human granulosa-lutein cells.[\[4\]](#)

**Cell Culture:** Primary human granulosa-lutein cells (hGLCs) were isolated and cultured.

**Treatment:** hGLCs were co-incubated with various concentrations of **Carbaryl** (0, 1, 5, 25, 125 μmol/L) for 24 hours. Some cultures were also stimulated with Follicle-Stimulating Hormone (FSH) to assess the effect on stimulated progesterone production.

**Endpoint Analysis:**

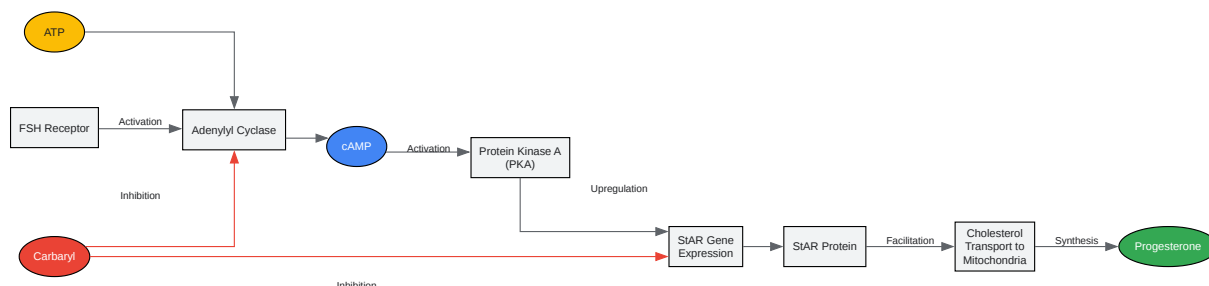
- **Progesterone Measurement:** Progesterone levels in the culture medium were quantified to determine the extent of inhibition.



- **cAMP Measurement:** Intracellular cyclic adenosine monophosphate (cAMP) levels were measured to investigate the involvement of this second messenger.
- **StAR Gene Expression:** The expression of the Steroidogenic Acute Regulatory (StAR) protein gene was analyzed to identify a potential molecular target of **Carbaryl**.<sup>[4]</sup>

## Signaling Pathway: Carbaryl's Interference with cAMP-Mediated Steroidogenesis

**Carbaryl**'s inhibitory effect on progesterone synthesis is, at least in part, mediated by its ability to attenuate cAMP generation and inhibit the expression of the StAR protein. StAR is a crucial protein for the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.



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**Carbaryl**'s inhibition of the cAMP/PKA pathway and StAR expression.

## Conclusion

The evidence presented in this technical guide clearly demonstrates that **Carbaryl** is a potent endocrine disruptor with multifaceted effects on the HPG and HPA axes, as well as the

fundamental process of steroidogenesis. The quantitative data and detailed experimental protocols provide a solid foundation for understanding the toxicological profile of this widely used insecticide. The visualized signaling pathways offer a clear depiction of the molecular mechanisms through which **Carbaryl** exerts its disruptive effects. This information is crucial for risk assessment, the development of regulatory policies, and the design of future research aimed at mitigating the adverse health consequences of exposure to **Carbaryl** and other EDCs. Further investigation into the chronic, low-dose effects of **Carbaryl** and its potential interactions with other environmental contaminants is warranted to fully comprehend its impact on human and wildlife health.

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